molecular formula C9H11N3O2 B1386602 N-(cyclopropylmethyl)-3-nitropyridin-2-amine CAS No. 1022146-55-9

N-(cyclopropylmethyl)-3-nitropyridin-2-amine

Cat. No.: B1386602
CAS No.: 1022146-55-9
M. Wt: 193.2 g/mol
InChI Key: LWBIGSQVTBKNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-3-nitropyridin-2-amine: is an organic compound that features a cyclopropylmethyl group attached to a nitrogen atom, which is further connected to a 3-nitropyridin-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-3-nitropyridin-2-amine typically involves the reaction of 3-nitropyridin-2-amine with cyclopropylmethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the cyclopropylmethyl halide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(cyclopropylmethyl)-3-nitropyridin-2-amine can undergo oxidation reactions, where the nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed:

    Oxidation: Formation of N-(cyclopropylmethyl)-3-aminopyridin-2-amine.

    Reduction: Formation of N-(cyclopropylmethyl)-3-aminopyridin-2-amine.

    Substitution: Formation of various substituted pyridines depending on the substituent introduced.

Scientific Research Applications

Chemistry: N-(cyclopropylmethyl)-3-nitropyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the effects of cyclopropylmethyl groups on biological activity. It can also serve as a building block for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may impart unique pharmacological properties, making it a candidate for further investigation.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The cyclopropylmethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The nitro group can also participate in redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

  • N-(cyclopropylmethyl)-3-aminopyridin-2-amine
  • N-(cyclopropylmethyl)-3-chloropyridin-2-amine
  • N-(cyclopropylmethyl)-3-bromopyridin-2-amine

Uniqueness: N-(cyclopropylmethyl)-3-nitropyridin-2-amine is unique due to the presence of both a cyclopropylmethyl group and a nitro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(cyclopropylmethyl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-12(14)8-2-1-5-10-9(8)11-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBIGSQVTBKNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3 g (18.9 mM) of 2-chloro-3-nitropyridine and 5 g (70.3 mM) of cyclopropylmethylamine in 12 ml of tetrahydrofurane were refluxed under stirring for 1 h. Water was added and the aqueous layer was extracted with ethylacetate. The organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was removed under vacuum to give 3.5 g of N-(cyclopropylmethyl)-3-nitropyridin-2-amine as a yellow oil. Yield: 95.7%.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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